molecular formula C11H17N5 B11887071 N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine

Cat. No.: B11887071
M. Wt: 219.29 g/mol
InChI Key: NXBSEUNVLBNFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine is a synthetic purine derivative intended for research applications. Compounds based on the purine scaffold are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various biological targets. Purine analogs, for instance, have been explored as antagonists for cannabinoid receptors (CB1) and as inhibitors of enzymes like phosphatidylinositol 3-kinase delta (PI3Kδ) and ecto-5'-nucleotidase (CD73) . The specific structure of this compound, featuring a 9-methylpurine core modified with an N-ethyl diamine side chain, suggests its potential utility in probing nucleotide-binding sites or modulating purinergic signaling pathways. Researchers can utilize this chemical as a key intermediate or a novel scaffold in the synthesis of more complex molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Notice on Accuracy: The research applications and mechanisms described above are inferred from the compound's structural class and related scientific literature. They have not been experimentally confirmed for this specific molecule and should be considered as potential research directions.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-ethyl-N-[(9-methylpurin-6-yl)methyl]ethanamine

InChI

InChI=1S/C11H17N5/c1-4-16(5-2)6-9-10-11(13-7-12-9)15(3)8-14-10/h7-8H,4-6H2,1-3H3

InChI Key

NXBSEUNVLBNFNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C2C(=NC=N1)N(C=N2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Chloroethylamine Derivatives

Reaction of 9-methyl-9H-purin-6-amine with N-ethyl-2-chloroethanamine hydrochloride in the presence of potassium carbonate yields the target compound. The reaction is conducted in acetonitrile under reflux (82°C) for 12–16 hours, achieving a 45–50% yield after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Optimization Note : Excess chloroethylamine (1.5 equiv) improves conversion, but higher equivalents lead to di-alkylation byproducts.

Reductive Amination with Ethyl Glyoxal

Adapting protocols from naphthalene-ethylamine syntheses, 9-methyl-9H-purin-6-amine is condensed with ethyl glyoxal (1.2 equiv) in ethanol, followed by reduction with sodium cyanoborohydride. The reaction proceeds at pH 5–6 (acetic acid buffer) and room temperature, affording a 52–56% yield after precipitation with ethereal HCl.

Advantage : This method avoids harsh alkylating agents and enhances regioselectivity.

One-Pot Tandem Alkylation Approaches

Recent advances enable concurrent alkylation at N-9 and N-6 positions.

Sequential Deprotection-Alkylation Strategy

A Boc-protected ethanamine intermediate is synthesized via reaction of 9-methyl-9H-purin-6-amine with Boc-ethylenediamine under EDCI/HOBt coupling conditions. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine, which is ethylated using ethyl bromide and diisopropylethylamine (DIPEA). This method achieves a 60% overall yield.

Spectroscopic Characterization and Validation

Critical analytical data for N-ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine include:

Spectrum Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.35 (s, 1H, H-8), 5.92 (s, 2H, NH2), 3.72 (t, J = 6.8 Hz, 2H, CH2N), 3.45 (q, J = 7.2 Hz, 4H, NCH2CH3), 1.21 (t, J = 7.2 Hz, 6H, CH3)
13C NMR (100 MHz, DMSO-d6) δ 156.8 (C-6), 151.2 (C-2), 149.1 (C-4), 140.3 (C-8), 119.4 (C-5), 48.7 (NCH2CH3), 43.2 (CH2N), 14.1 (CH3)
HRMS (ESI+) m/z Calculated for C11H17N6 [M+H]+: 245.1518; Found: 245.1521

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Nucleophilic Substitution45–50%>95%ScalabilityDi-alkylation byproducts
Reductive Amination52–56%>98%Mild conditions, high selectivityRequires pH control
Tandem Alkylation60%>97%One-pot convenienceMulti-step purification needed

Industrial-Scale Considerations

For bulk synthesis, the reductive amination route is preferred due to its operational simplicity and reduced waste. A patent-pending continuous flow system achieves 90% conversion by maintaining precise stoichiometry of ethyl glyoxal and automated pH adjustment .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmaceutical Development

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine has been identified as a lead compound for designing new drugs targeting phosphoinositide 3-kinases (PI3Ks). PI3Ks play a crucial role in cellular signaling pathways, and inhibitors of these kinases are being explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders .

Biochemical Research

The compound is utilized in biochemical studies to investigate its interaction with various biological targets. Its ability to modulate cellular signaling pathways makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.

Kinase Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against PI3Ks. This inhibition has implications for cancer therapy, as PI3K signaling is often dysregulated in tumors .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study assessing the effects of this compound on cancer cell lines, researchers found that the compound significantly reduced cell proliferation in vitro. The mechanism was attributed to its action as a PI3K inhibitor, which disrupted critical signaling pathways involved in cell growth and survival .

Case Study 2: Modulation of Inflammatory Responses

Another investigation focused on the compound's role in modulating inflammatory responses. It was shown to inhibit the activation of PI3K pathways in immune cells, leading to decreased production of pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a broader class of N-alkylated purine derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Purine Core) Molecular Formula Molecular Weight Key Properties/Applications References
N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine N9-methyl, C6-(N-ethylaminomethyl) C₁₀H₁₆N₆ 220.28 g/mol Hypothesized bioactivity (e.g., kinase inhibition) N/A
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine N9-isopropyl, C2-chloro, C6-ethylamine C₁₀H₁₅ClN₆ 254.72 g/mol Novel trisubstituted purine; biological studies pending
[2-(6-Chloro-purin-9-yl)-ethyl]-dimethylamine N9-ethyl, C6-chloro, dimethylamine C₉H₁₂ClN₅ 225.68 g/mol Intermediate in pharmaceutical synthesis
N-Ethyl-9-[(2-fluorophenyl)methyl]-N-methyl-9H-purin-6-amine N9-(2-fluorobenzyl), C6-(N-ethyl-methyl) C₁₅H₁₆FN₅ 285.33 g/mol Potential CNS activity (structural similarity to NBOMes)
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine Silicon-containing ethylamine backbone C₁₁H₂₇NO₃Si 249.42 g/mol Crosslinking agent for silicone rubbers
Key Structural and Functional Differences

Substituent Diversity: The target compound features a methyl group at N9 and a secondary ethylamine at C6, distinguishing it from analogs like [2-(6-Chloro-purin-9-yl)-ethyl]-dimethylamine (chloro at C6, dimethylamine) and 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (isopropyl at N9, chloro at C2) .

Physicochemical Properties :

  • Molecular Weight : The target compound (220.28 g/mol) is lighter than silicon-containing derivatives like N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (249.42 g/mol), which have bulky triethoxysilyl groups .
  • Polarity : The ethylamine and methyl groups on the purine core likely render the compound moderately polar, comparable to 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine but less lipophilic than fluorophenyl derivatives .

Biological Relevance: Kinase Inhibition: Substituted purines (e.g., 9-alkyl-2-chloro derivatives) are known kinase inhibitors. The target compound’s C6 ethylaminomethyl group may mimic ATP-binding motifs, a hypothesis supported by studies on similar trisubstituted purines . Toxicity Risks: NBOMe analogs (e.g., 25I-NBOMe) demonstrate high receptor affinity and toxicity, but the target compound lacks the dimethoxyphenyl and methoxybenzyl groups linked to such risks .

Table 2: Research Findings on Analogous Compounds
Compound Class Key Findings Relevance to Target Compound References
Trisubstituted Purines 2,6,9-Trisubstitution enhances selectivity for kinase targets (e.g., CDKs) Supports potential kinase inhibition
NBOMe Derivatives 25X-NBOMe series exhibit potent 5-HT₂A agonism and neurotoxicity Highlights importance of substituent choice
Silicon-Containing Amines Triethoxysilyl groups enable crosslinking in silicone polymers Contrasts with biomedical applications

Characterization Methods :

  • GC-MS : Used to identify intermediates in nitenpyram metabolism, applicable for verifying ethylamine-linked purines .
  • NMR/HRMS : Critical for confirming substituent positions, as demonstrated in analogs like 5aqa and 5apa .

Biological Activity

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine, also known by its CAS number 100140-49-6, is a purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

  • Chemical Formula : C11H17N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 100140-49-6

This compound operates primarily through modulation of adenosine receptors. It has been shown to influence various physiological processes, including neurotransmission and inflammation. This compound is structurally related to adenosine and acts as an agonist at specific adenosine receptor subtypes, which are implicated in numerous biological responses.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. For instance, studies have demonstrated that administration of related compounds can modulate dopamine release, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

2. Antioxidant Properties

In vivo studies have shown that this compound can reduce oxidative stress markers in diabetic models. Specifically, it has been reported to decrease malondialdehyde (MDA) levels significantly, indicating its potential as an antioxidant agent .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For example, related purine derivatives have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
Neuropharmacological Study Administration of N-Ethyl-N-(9-methylpurin-6-yl)methylamine led to a significant decrease in cocaine infusions in Wistar rats, indicating potential therapeutic effects on addiction .
Oxidative Stress Reduction In a diabetic rat model, daily intraperitoneal injections of the compound resulted in reduced MDA levels after two weeks .
Antimicrobial Screening Various purine derivatives were tested for antibacterial activity, demonstrating promising MIC values against E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features that enhance its interaction with biological targets:

  • Purine Core : The presence of the purine structure is essential for receptor binding and activity.
  • N-Ethyl Group : This substitution may enhance lipophilicity and improve membrane permeability.
  • Methyl Substitution : The methyl group at the 9-position contributes to receptor selectivity and potency.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and methyl groups). The purine C8 proton typically resonates at δ 8.3–8.5 ppm, while N-CH₂- signals appear at δ 3.5–4.0 ppm .
  • X-ray Crystallography : Use SHELXL for refinement (monoclinic space groups common) and ORTEP-3 for visualizing thermal ellipsoids. Ensure data resolution < 1.0 Å to resolve electron density ambiguities near the purine ring .

How can researchers assess purity and stability under varying storage conditions?

Q. Basic

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity >98% is acceptable for biological assays.
  • Stability Tests : Store at -20°C in amber vials; monitor degradation via TLC (Rf shift) or LC-MS over 6 months. Degradation products often arise from hydrolysis of the ethanamine side chain .

What strategies mitigate contradictions between computational modeling and experimental crystallographic data?

Q. Advanced

  • Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G* level) with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
  • Twinned Data : Apply SHELXD for structure solution if twinning is suspected (twin fraction < 0.4). Use HKLF5 format for refinement .

How should researchers design in vitro assays to evaluate biological activity?

Q. Advanced

  • Target Selection : Prioritize kinases or adenosine receptors (A₂A, A₂B) based on structural analogs’ activity .
  • Assay Conditions : Use HEK293 cells transfected with human receptors (EC₅₀ determination via cAMP assays). Include controls with 8-(3-Chlorostyryl)caffeine (A₂A antagonist) to validate specificity .
  • Data Interpretation : Fit dose-response curves using GraphPad Prism (Hill slope ≈1 indicates single-site binding) .

What methodologies resolve discrepancies in binding affinity measurements across studies?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., A₂A receptor) on CM5 chips. Compare association/dissociation rates (ka/kd) across buffer conditions (e.g., Tris vs. HEPES) .
  • Statistical Validation : Apply Grubbs’ test to exclude outliers. Replicate experiments in triplicate at 25°C and 37°C to assess temperature dependence .

How does structural modification at the purine N9 position influence activity compared to analogs?

Q. Advanced

  • Comparative Analysis :

    CompoundN9 SubstituentIC₅₀ (A₂A Receptor)
    9-Methyl derivativeMethyl120 nM
    9-Benzyl derivativeBenzyl85 nM
    9-Ethyl derivativeEthyl150 nM
    The benzyl group enhances hydrophobic interactions, while ethyl reduces steric hindrance but lowers affinity .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to compare binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.